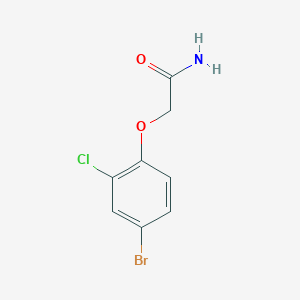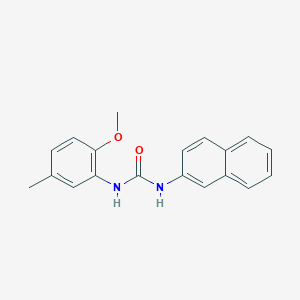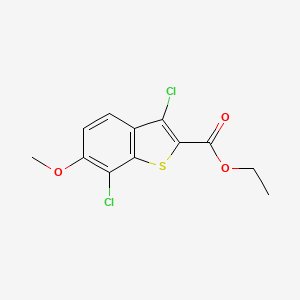
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder with a molecular weight of 278.77 g/mol and a melting point of 126-128°C.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the body. It has been shown to inhibit the activity of the TRPV1 ion channel, which plays a crucial role in the perception of pain and inflammation. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also inhibits the activity of the P2X7 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of microglia, which play a crucial role in the development of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a simple two-step reaction. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also readily available and can be purchased from various chemical suppliers. However, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
Orientations Futures
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide and to determine its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also has potential applications in the field of agriculture as an insecticide and herbicide. Further research is needed to determine its efficacy and safety in this application.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. In the second step, 4-chlorophenoxide is reacted with 3-methyl-2-pyridinecarboxylic acid chloride to form 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been studied for its ability to modulate ion channels and receptors, which makes it a potential candidate for the development of novel drugs. It has also been investigated for its potential use as an insecticide and herbicide in agriculture.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-3-2-8-16-14(10)17-13(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZZAOQTKCKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)
